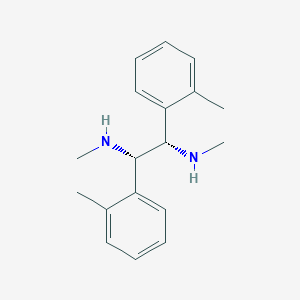
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is an organic compound belonging to the class of diamines It is characterized by the presence of two methyl groups and two o-tolyl groups attached to an ethane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as o-toluidine and formaldehyde.
Condensation Reaction: o-Toluidine is reacted with formaldehyde in the presence of a catalyst, such as hydrochloric acid, to form a Schiff base intermediate.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired diamine product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include:
Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst to reduce the Schiff base intermediate.
Solvent Extraction: Purifying the product through solvent extraction techniques to remove impurities.
化学反応の分析
Types of Reactions
(1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be further reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro compounds.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted diamines with various functional groups.
科学的研究の応用
Chemistry
Catalysis: (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biology
Enzyme Inhibition: The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Biochemical Probes: It is used as a probe to study biochemical pathways and interactions.
Medicine
Pharmaceuticals: The compound is explored for its potential therapeutic applications, including as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry
Dye Synthesis: It is used as an intermediate in the production of dyes and pigments.
Corrosion Inhibitors: The compound is investigated for its ability to act as a corrosion inhibitor in various industrial applications.
作用機序
The mechanism of action of (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to donate and accept electrons makes it a versatile reagent in redox reactions.
類似化合物との比較
Similar Compounds
(1S,2S)-1,2-Diphenyl-1,2-ethanediamine: Similar in structure but with phenyl groups instead of o-tolyl groups.
(1S,2S)-N,N’-Dimethyl-1,2-cyclohexanediamine: Contains a cyclohexane backbone instead of an ethane backbone.
Uniqueness
Steric Effects: The presence of o-tolyl groups in (1S,2S)-N1,N2-Dimethyl-1,2-di-o-tolylethane-1,2-diamine introduces steric hindrance, which can influence its reactivity and selectivity in chemical reactions.
Electronic Effects: The methyl groups on the nitrogen atoms can affect the electron density and reactivity of the compound, making it distinct from its analogs.
特性
分子式 |
C18H24N2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
(1S,2S)-N,N'-dimethyl-1,2-bis(2-methylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H24N2/c1-13-9-5-7-11-15(13)17(19-3)18(20-4)16-12-8-6-10-14(16)2/h5-12,17-20H,1-4H3/t17-,18-/m0/s1 |
InChIキー |
RXHWPJDPYDGJNR-ROUUACIJSA-N |
異性体SMILES |
CC1=CC=CC=C1[C@@H]([C@H](C2=CC=CC=C2C)NC)NC |
正規SMILES |
CC1=CC=CC=C1C(C(C2=CC=CC=C2C)NC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


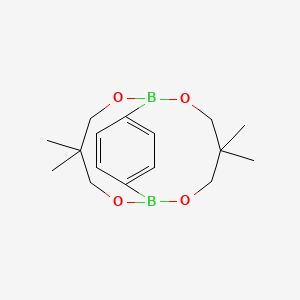
![[4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13389627.png)
![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)

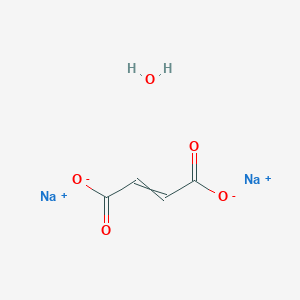

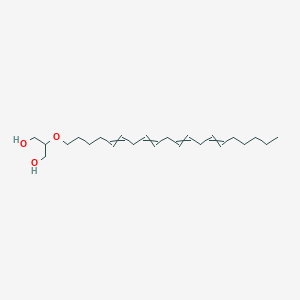
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
![4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal](/img/structure/B13389667.png)
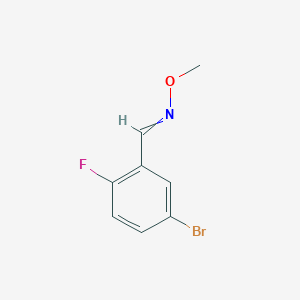
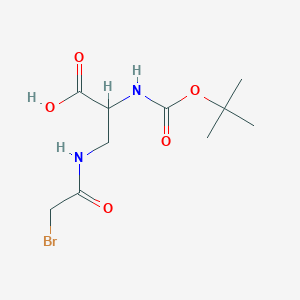
![3,4,5-Trihydroxy-6-[(1-methyl-6-phenylimidazo[4,5-b]pyridin-2-yl)amino]oxane-2-carboxylic acid](/img/structure/B13389702.png)

![N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B13389704.png)
